molecular formula C9H11NO B127384 (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol CAS No. 403672-01-5

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol

Cat. No.: B127384
CAS No.: 403672-01-5
M. Wt: 149.19 g/mol
InChI Key: PRVIGUZMXLBANS-RKDXNWHRSA-N
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Description

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with an amino group and a hydroxyl group attached to an indane skeleton, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with indanone, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Reduction: The carbonyl group of indanone is reduced to form the corresponding alcohol.

    Amination: The hydroxyl group is then converted to an amino group through a substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohols and amines.

    Substitution Products: Compounds with different substituents replacing the amino or hydroxyl groups.

Scientific Research Applications

(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • (1R,2R)-2-amino-1,2-dihydro-1h-inden-1-ol
  • (1S,3S)-3-amino-2,3-dihydro-1h-inden-1-ol
  • (1R,3R)-3-hydroxy-2,3-dihydro-1h-inden-1-amine

Uniqueness: (1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol stands out due to its specific stereochemistry, which imparts unique properties and reactivity. Its chiral centers allow for selective interactions with biological molecules, making it valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVIGUZMXLBANS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@@H]1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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